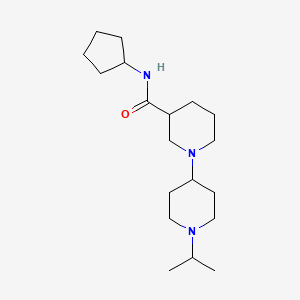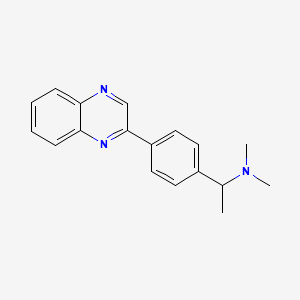![molecular formula C22H22N2O2 B3818564 (3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3818564.png)
(3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol
説明
(3S*,4S*)-1-[(5-methylpyridin-3-yl)carbonyl]-4-(2-naphthyl)piperidin-3-ol is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known as NAP or NAPQI, and it is a derivative of the opioid receptor antagonist, naloxone. NAP is a highly potent and selective inhibitor of the enzyme, poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways.
作用機序
The mechanism of action of NAP involves the inhibition of PARP, which is involved in DNA repair pathways. When DNA is damaged, PARP is activated to repair the damage. However, if the damage is too severe, PARP can lead to cell death. By inhibiting PARP, NAP can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to cell death. NAP has also been shown to have neuroprotective properties, which may help to slow the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NAP are complex and depend on the specific application. In cancer research, NAP has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to cell death. In neurodegenerative disease research, NAP has been shown to have neuroprotective properties, which may help to slow the progression of these diseases. NAP has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using NAP in lab experiments is its high potency and selectivity for PARP. This makes it a powerful tool for studying the role of PARP in various biological processes. However, one of the limitations of using NAP in lab experiments is its complex synthesis method, which requires specialized equipment and expertise. Additionally, NAP may have off-target effects that need to be carefully controlled for in lab experiments.
将来の方向性
There are several future directions for research on NAP. One area of research is in the development of new cancer therapies that use NAP to sensitize cancer cells to chemotherapy and radiation therapy. Another area of research is in the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. Additionally, NAP may have potential applications in the treatment of inflammatory diseases and other conditions where PARP is involved. Further research is needed to fully understand the potential of NAP in these areas.
科学的研究の応用
NAP has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research for NAP is in the treatment of cancer. NAP has been shown to be a potent inhibitor of PARP, which is involved in DNA repair pathways. By inhibiting PARP, NAP can sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to cell death. NAP has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. NAP has been shown to have neuroprotective properties, which may help to slow the progression of these diseases.
特性
IUPAC Name |
[(3S,4S)-3-hydroxy-4-naphthalen-2-ylpiperidin-1-yl]-(5-methylpyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-10-19(13-23-12-15)22(26)24-9-8-20(21(25)14-24)18-7-6-16-4-2-3-5-17(16)11-18/h2-7,10-13,20-21,25H,8-9,14H2,1H3/t20-,21+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKAOMUCASLEPV-LEWJYISDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-(4-fluorobenzyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B3818507.png)
![2-(1-cyclohexen-1-ylcarbonyl)-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3818510.png)
![1-(3-chlorophenyl)-4-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]piperazine](/img/structure/B3818511.png)

![7-chloro-N-[1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B3818522.png)
![2-methyl-4-{4-[(2E)-2-methylpent-2-en-1-yl]piperazin-1-yl}-6-propylpyrimidine](/img/structure/B3818524.png)
![5-(acetylamino)-2-chloro-N-[(2-ethoxypyridin-3-yl)methyl]benzamide](/img/structure/B3818531.png)

![{3-(4-fluorobenzyl)-1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanol](/img/structure/B3818549.png)
![1-(4-ethyl-1-piperazinyl)-3-{4-[(4-isopropyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B3818573.png)
![N-{[4-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-N-methylmethanesulfonamide](/img/structure/B3818589.png)
![N-(1-{1-[2-(phenylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B3818593.png)
